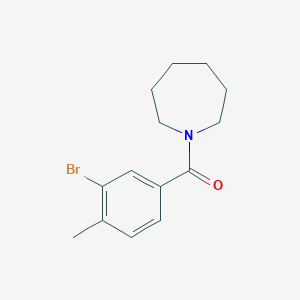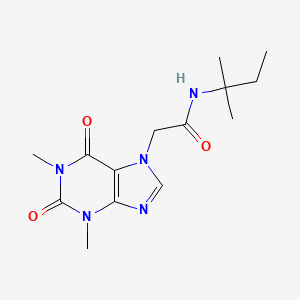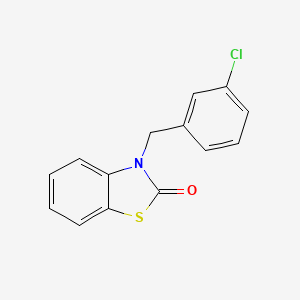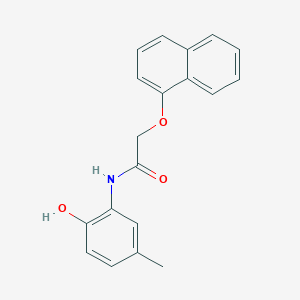![molecular formula C17H16N2O2 B5705754 2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)
2-[(2-methyl-3-phenylacryloyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methyl-3-phenylacryloyl)amino]benzamide is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPAA and has been studied for its ability to inhibit the activity of certain enzymes.
作用机制
The mechanism of action of MPAA involves its ability to bind to the active site of HDACs and inhibit their activity. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. MPAA has been shown to be a potent inhibitor of HDACs and has been studied extensively for its potential as a therapeutic agent.
Biochemical and Physiological Effects
Studies have shown that MPAA can induce cell differentiation and apoptosis in cancer cells. This is thought to be due to its ability to inhibit HDACs, which leads to changes in gene expression. MPAA has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2). This makes it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of MPAA is its ability to inhibit HDACs, which makes it a potential therapeutic agent for various diseases such as cancer. However, one of the limitations of MPAA is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of MPAA can be challenging and requires specific reagents and conditions.
未来方向
There are several future directions for research on MPAA. One potential area of research is the development of more efficient synthesis methods for MPAA. Another area of research is the identification of other enzymes that MPAA can inhibit, which could lead to the discovery of new therapeutic targets. Additionally, more studies are needed to determine the safety and efficacy of MPAA in vivo, which could pave the way for its use in clinical trials.
合成方法
The synthesis of MPAA involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods used to synthesize MPAA is the reaction between 2-aminobenzamide and 2-methyl-3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane and typically requires a reaction time of several hours. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
MPAA has been studied for its potential applications in various fields such as cancer research, enzyme inhibition, and drug discovery. One of the most promising areas of research for MPAA is its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression and have been implicated in various diseases such as cancer. Inhibition of HDACs has been shown to induce cell differentiation and apoptosis, making them attractive targets for drug discovery.
属性
IUPAC Name |
2-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(11-13-7-3-2-4-8-13)17(21)19-15-10-6-5-9-14(15)16(18)20/h2-11H,1H3,(H2,18,20)(H,19,21)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRJGXZSNMNQAI-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2Z)-2-methyl-3-phenylprop-2-enoyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)
![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)
![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)


![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)

